2-Amino-4-phenylpyrimidine-5-carboxylic acid chemical structure
2-Amino-4-phenylpyrimidine-5-carboxylic acid chemical structure
An In-Depth Technical Guide to 2-Amino-4-phenylpyrimidine-5-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-4-phenylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, synthesis, physicochemical properties, and its emerging role as a versatile scaffold in modern drug discovery. This document is structured to provide not just data, but actionable insights and a rationale for the experimental and strategic choices in leveraging this molecule for therapeutic innovation.
Introduction: The Prominence of the 2-Aminopyrimidine Scaffold
The pyrimidine ring is a cornerstone of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine. In medicinal chemistry, this heterocycle is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets through various non-covalent interactions. The 2-aminopyrimidine moiety, in particular, is a bioisostere for purines and is present in numerous FDA-approved drugs, including the kinase inhibitors Imatinib and Palbociclib.[1] These compounds demonstrate the scaffold's capacity for high-affinity binding to enzyme active sites.[1]
2-Amino-4-phenylpyrimidine-5-carboxylic acid emerges from this lineage as a molecule with significant potential. It combines the proven biological relevance of the 2-aminopyrimidine core with a phenyl group for hydrophobic interactions and a carboxylic acid group, a critical functional handle for electrostatic interactions, zinc-binding, and further derivatization. This unique combination makes it a highly attractive starting point for developing novel therapeutics across various disease areas, including oncology, infectious diseases, and inflammation.[1][2]
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's structure and properties is the foundation of all subsequent development.
Chemical Structure
The IUPAC name for this compound is 2-amino-4-phenylpyrimidine-5-carboxylic acid . Its structure consists of a central pyrimidine ring substituted at position 2 with an amino group, at position 4 with a phenyl ring, and at position 5 with a carboxylic acid.
Caption: 2D structure of 2-Amino-4-phenylpyrimidine-5-carboxylic acid.
Physicochemical and Identification Data
Quantitative data provides the empirical basis for predicting the molecule's behavior in both chemical and biological systems. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 91093-42-4 | [3] |
| Molecular Formula | C₁₁H₉N₃O₂ | [3] |
| Molecular Weight | 215.21 g/mol | [3] |
| Melting Point | 275-276 °C | [3] |
| Boiling Point (Predicted) | 488.1 ± 37.0 °C | [3] |
| Density (Predicted) | 1.379 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 1.39 ± 0.10 (most acidic) | [3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N | [4] |
| InChI Key | ZQZPQZQXJZJBFB-UHFFFAOYSA-N | [4] |
Synthesis and Derivatization Strategies
The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. The synthesis of 2-amino-4-phenylpyrimidine-5-carboxylic acid and its analogs can be efficiently achieved through multicomponent reactions, most notably variations of the Biginelli reaction.[5][6][7]
Retrosynthetic Analysis & Rationale
A common retrosynthetic approach involves disconnecting the pyrimidine ring into three fundamental building blocks: an aldehyde (benzaldehyde), a β-ketoester (ethyl benzoylacetate or similar), and a urea or guanidine derivative. This three-component condensation strategy is highly convergent and allows for significant structural diversity by simply varying the starting materials.
Caption: Retrosynthetic analysis for the 2-aminopyrimidine core.
Experimental Protocol: One-Pot Synthesis
This protocol describes a robust, acid-catalyzed, one-pot synthesis of the ethyl ester of the title compound, which can be subsequently hydrolyzed to the carboxylic acid.
Objective: To synthesize Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate.
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl benzoylacetate (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert nitrogen atmosphere.
-
Addition of Reagents: To the stirred solution, add guanidine hydrochloride, followed by ethyl benzoylacetate and benzaldehyde.
-
Causality: The use of guanidine provides the N-C-N unit required for the 2-amino group. Benzaldehyde provides the C4-phenyl substituent, and ethyl benzoylacetate provides the C5-ester and C6 backbone. The acid catalyst protonates the aldehyde carbonyl, activating it for nucleophilic attack.[6]
-
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Self-Validation: The reaction is monitored by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of starting materials and the appearance of a new, more polar spot (UV active) indicates product formation.
-
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from hot ethanol to obtain the pure ethyl ester.
-
Hydrolysis (Optional): To obtain the final carboxylic acid, the purified ester can be hydrolyzed by refluxing with aqueous sodium hydroxide, followed by acidic workup (e.g., with HCl) to precipitate the final product.
Role in Medicinal Chemistry and Drug Design
The therapeutic potential of 2-Amino-4-phenylpyrimidine-5-carboxylic acid stems from its combination of pharmacophoric features, which can be tailored to interact with specific biological targets.
Pharmacophore Analysis
-
2-Amino Group: Acts as a crucial hydrogen bond donor, mimicking the interactions of adenine in ATP-binding sites of kinases.[8]
-
Pyrimidine Nitrogens: Serve as hydrogen bond acceptors.
-
Phenyl Ring: Provides a hydrophobic anchor, engaging in van der Waals or π-π stacking interactions within hydrophobic pockets of enzymes.
-
Carboxylic Acid: A highly versatile group that can act as both a hydrogen bond donor and acceptor. Its anionic carboxylate form can form strong salt bridges with cationic residues (e.g., Lys, Arg) in a target protein. It is also a well-established zinc-binding group (ZBG) in metalloenzymes.
Case Study: A Scaffold for Dihydrofolate Reductase (DHFR) Inhibition
The 2,4-diaminopyrimidine scaffold is a classic pharmacophore found in DHFR inhibitors like trimethoprim.[9] DHFR is a critical enzyme in the folate pathway, essential for the synthesis of nucleotides and certain amino acids. Inhibiting this enzyme starves rapidly dividing cells (like bacteria or cancer cells) of these essential building blocks.
2-Amino-4-phenylpyrimidine-5-carboxylic acid can be envisioned as a starting point for novel DHFR inhibitors. The 2-amino group and a pyrimidine nitrogen can form key hydrogen bonds in the DHFR active site, while the carboxylic acid at the 5-position can be designed to interact with conserved arginine residues, a strategy that has proven effective in developing potent antifolates.[10][11]
Caption: Simplified folate synthesis pathway and the inhibitory role of DHFR antagonists.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of a pharmaceutical intermediate is a non-negotiable aspect of drug development, governed by strict quality guidelines.[12][13][14]
Standard Analytical Techniques
A battery of analytical tests is required to fully characterize the compound.
| Technique | Expected Observations | Purpose |
| ¹H NMR | - Aromatic protons (phenyl group): Multiplets between δ 7.4-8.2 ppm.- Pyrimidine proton (C6-H): A singlet around δ 8.5-9.0 ppm.- Amino protons (-NH₂): A broad singlet, exchangeable with D₂O.- Carboxylic acid proton (-COOH): A very broad singlet at δ > 12 ppm, exchangeable with D₂O. | Structural confirmation and identity. |
| ¹³C NMR | - Carbonyl carbon (C=O): δ 165-175 ppm.- Aromatic and pyrimidine carbons: δ 110-165 ppm. | Confirms carbon framework. |
| FT-IR | - O-H stretch (carboxylic acid): Broad band, 2500-3300 cm⁻¹.- N-H stretch (amine): Two sharp peaks, 3300-3500 cm⁻¹.- C=O stretch (carbonyl): Strong peak, 1680-1710 cm⁻¹.- C=N and C=C stretches: 1500-1650 cm⁻¹. | Confirms presence of functional groups. |
| Mass Spectrometry (MS) | - ESI(-): [M-H]⁻ at m/z 214.06.- ESI(+): [M+H]⁺ at m/z 216.08. | Confirms molecular weight. |
| HPLC | A single major peak under appropriate conditions (e.g., C18 column, water/acetonitrile mobile phase with TFA or formic acid). | Purity assessment and quantification. |
Protocol: NMR for Structural Verification
Objective: To confirm the chemical structure and assess the purity of a synthesized batch of 2-Amino-4-phenylpyrimidine-5-carboxylic acid.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Expertise: DMSO-d₆ is chosen due to its ability to dissolve polar, acidic compounds and to slow the exchange of labile protons (NH₂, COOH), allowing them to be observed more clearly.
-
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of at least 1 second, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Spectral Analysis:
-
Calibrate the spectrum using the residual solvent peak (DMSO at δ 2.50 ppm).
-
Integrate all distinct signals. The relative integrals should correspond to the number of protons in each environment.
-
Analyze the chemical shifts and coupling patterns (multiplicities) to assign each signal to the specific protons in the molecule, comparing them to the expected values from the table above.
-
Check for impurity peaks and quantify them relative to the main compound's signals.
-
Conclusion and Future Perspectives
2-Amino-4-phenylpyrimidine-5-carboxylic acid is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its robust synthesis, combined with a rich set of pharmacophoric features, makes it an ideal starting point for generating diverse chemical libraries.
Future research should focus on:
-
Broad Biological Screening: Evaluating the compound and its derivatives against a wide array of targets, particularly protein kinases, DHFR, and other metabolic enzymes.
-
Structure-Based Drug Design: Using the crystal structures of target enzymes to rationally design derivatives with enhanced potency and selectivity.
-
Bioisosteric Replacement: Systematically replacing the carboxylic acid group with other acidic bioisosteres (e.g., tetrazoles, hydroxamic acids) to modulate physicochemical properties like cell permeability and metabolic stability.
By leveraging the principles outlined in this guide, researchers can effectively harness the potential of this privileged scaffold to develop the next generation of targeted therapies.
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